An In-depth Technical Guide to 2-Formylpyrimidine-4-carbonitrile: A Key Heterocyclic Building Block
An In-depth Technical Guide to 2-Formylpyrimidine-4-carbonitrile: A Key Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-formylpyrimidine-4-carbonitrile, a pivotal heterocyclic compound. It serves as a crucial intermediate and structural scaffold in the design and synthesis of novel therapeutic agents. This document will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in modern drug discovery.
Core Molecular Profile and Physicochemical Properties
2-Formylpyrimidine-4-carbonitrile is a bifunctional molecule featuring a pyrimidine core substituted with an aldehyde (formyl) group at the 2-position and a nitrile group at the 4-position. This unique arrangement of electron-withdrawing groups and reactive sites makes it a versatile precursor in organic synthesis.
Chemical Structure:
Key Identifiers and Properties:
| Property | Value | Reference |
| IUPAC Name | 2-Formylpyrimidine-4-carbonitrile | N/A |
| Molecular Formula | C₆H₃N₃O | [1] |
| Molecular Weight | 133.11 g/mol | [1] |
| Appearance | Yellow-orange to pale-yellow solid/powder | [2] |
| Melting Point | Data not consistently available; related structures show a wide range. For example, 4-amino-2-methylpyrimidine-5-carbonitrile has a melting point of 249 °C. | [3] |
| Boiling Point | Data not available; likely to decompose at high temperatures. | |
| Solubility | Slightly soluble in water. Soluble in organic solvents like DMSO, ethanol, and methanol. | [3] |
| Stability | Can be hygroscopic; should be stored in a dry environment. | [2] |
| CAS Number | Not uniquely and consistently identified in the provided search results. Related structures have distinct CAS numbers. | |
| SMILES | C1=C(C=NC(=N1)C#N)C=O | [1] |
| InChI Key | DXTCIHFWYQDOFQ-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of substituted pyrimidines often involves multicomponent reactions that efficiently construct the heterocyclic core. A common and adaptable method for synthesizing pyrimidine-5-carbonitrile derivatives is a variation of the Biginelli reaction.[4][5]
General Synthetic Approach: Three-Component Condensation
A plausible and efficient route involves the one-pot condensation of three key components: an appropriate aldehyde-containing precursor, a source of the amidine functionality, and a molecule providing the cyano-substituted carbon backbone, such as malononitrile.
Conceptual Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the starting aldehyde derivative (1 equivalent), malononitrile (1.2 equivalents), and urea or thiourea (1.8 equivalents) in a suitable solvent such as ethanol.
-
Catalysis: Introduce a catalyst to facilitate the reaction. Acidic catalysts like ammonium chloride or solid acid catalysts can be employed.[5]
-
Reaction Conditions: Heat the mixture to reflux (typically around 80 °C) and stir for the required duration, monitoring the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice to precipitate the crude product.
-
Purification: Filter the solid precipitate, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified 2-formylpyrimidine-4-carbonitrile.[6]
Synthetic Workflow Diagram
Caption: Figure 1: General Synthetic Workflow for Pyrimidine-5-carbonitrile Derivatives.
Spectroscopic Characterization
Confirmation of the chemical structure and assessment of purity are achieved through a combination of standard spectroscopic techniques.[7][8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a characteristic singlet for the aldehydic proton (CHO) in the downfield region (δ 9-10 ppm). Protons on the pyrimidine ring would appear as distinct signals in the aromatic region (δ 7-9 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display a signal for the carbonyl carbon of the aldehyde around 180-200 ppm and a signal for the nitrile carbon around 115-125 ppm. The carbons of the pyrimidine ring will have characteristic shifts in the aromatic region.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands. A strong C≡N (nitrile) stretch is expected around 2220-2240 cm⁻¹. A strong C=O (aldehyde) stretch will be visible around 1680-1710 cm⁻¹. C=N and C=C stretching vibrations from the pyrimidine ring will appear in the 1400-1600 cm⁻¹ region.[6]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated exact mass (133.0276 g/mol ).[1][9]
Reactivity and Synthetic Utility
The presence of both a formyl and a nitrile group on the pyrimidine ring provides two distinct points for chemical modification, making this compound a valuable synthetic intermediate.
-
Reactions of the Formyl Group: The aldehyde is susceptible to a wide range of nucleophilic additions and redox reactions, including:
-
Reductive Amination: To introduce substituted amine functionalities.
-
Wittig Reaction: To form alkenes.
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To form the primary alcohol.
-
-
Reactions of the Nitrile Group: The nitrile group can be transformed into other functional groups:
-
Hydrolysis: To yield a carboxylic acid or an amide.
-
Reduction: To produce a primary amine.
-
-
Reactions of the Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring, enhanced by the two electron-withdrawing substituents, can make it susceptible to nucleophilic aromatic substitution, depending on the reaction conditions and the presence of any leaving groups.
Potential Chemical Transformations Diagram
Caption: Figure 2: Key Reactive Sites and Potential Transformations.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[10][11] Pyrimidine-carbonitrile derivatives, in particular, are of significant interest due to their role in developing targeted therapies.
-
Enzyme Inhibitors: The pyrimidine-5-carbonitrile core has been instrumental in designing potent kinase inhibitors. For instance, novel derivatives have been synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR), including the challenging T790M mutant, which is associated with drug resistance in non-small cell lung cancer (NSCLC).[12] Similarly, trisubstituted pyrimidines are being explored as inhibitors for Fibroblast Growth Factor Receptors (FGFRs), another key target in oncology.[13]
-
Receptor Antagonists: The pyrimidine-5-carbonitrile scaffold has been used to develop antagonists for chemokine receptors like CXCR2.[14] These receptors are involved in inflammatory responses, and their antagonists have therapeutic potential in treating conditions such as chronic obstructive pulmonary disease (COPD).
-
Anticancer Agents: A broad range of pyrimidine derivatives exhibit significant cytotoxic activities against various human tumor cell lines, including colorectal carcinoma, hepatocellular carcinoma, and breast cancer.[11][12] The ability to readily modify the core structure allows for the optimization of structure-activity relationships (SAR) to enhance potency and selectivity.
-
Intermediate for Vitamin Synthesis: Related formyl pyrimidine structures are crucial intermediates in the industrial synthesis of Vitamin B1 (Thiamine).[15][16]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 2-formylpyrimidine-4-carbonitrile and its derivatives.
-
Hazards: This class of compounds may be harmful if swallowed or inhaled and can cause skin and eye irritation.[2][17]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or fumes. Wash hands thoroughly after handling.[2][18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] It is often recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture, as the compound can be hygroscopic.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[2]
Conclusion
2-Formylpyrimidine-4-carbonitrile stands out as a highly valuable and versatile building block for chemical synthesis and drug discovery. Its dual functionality allows for a wide array of chemical transformations, enabling the creation of diverse molecular libraries for biological screening. The demonstrated success of the pyrimidine-carbonitrile scaffold in developing potent and selective inhibitors for critical disease targets, particularly in oncology, underscores its importance. This guide provides a foundational understanding for researchers looking to leverage the unique chemical properties of this compound in their pursuit of novel therapeutic agents.
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Chemical Synthesis Database. (2025, May 20). 4-amino-2-morpholin-4-ylpyrimidine-5-carbonitrile. Retrieved from [Link]
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Porter, D. W., et al. (2014). The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3285-3290. Retrieved from [Link]
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Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(54). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55212027, 5-Formylpyrimidine-2-carbonitrile. Retrieved from [Link]
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ChemBK. (2024, April 9). Pyrimidine-4-carbonitrile, 2-chloro-. Retrieved from [Link]
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Zhang, Y., et al. (2025). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Journal of Medicinal Chemistry, 68(5), 5907-5925. Retrieved from [Link]
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Gomaa, M. S., et al. (n.d.). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Scientific Reports. (2024, December 6). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports. Retrieved from [Link]
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MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. Retrieved from [Link]
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